Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Description
Synthesis Analysis
The synthesis of ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds involves several key steps and methodologies. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017). Another approach involves ultrasound irradiation to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting the role of modern techniques in enhancing regioselectivity and yield (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by intramolecular hydrogen bonds and π-π interactions that contribute to their stability. Crystal and molecular structure analysis, along with Hirshfeld surface analysis, are instrumental in understanding the spatial arrangement and interaction within the molecules, providing insights into their chemical behavior and reactivity (Achutha et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their versatility. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate undergoes condensation reactions leading to the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating their significant biological and photophysical properties (Wu et al., 2006).
Scientific Research Applications
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles, which have been found to exhibit insecticidal activity .
- Methods of Application or Experimental Procedures : The compound is used in a chemo- and regioselective defluorinative [3 + 3] annulation with (trifluoromethyl)alkenes and pyrazolones. This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope, and gram-scalability .
- Results or Outcomes : The reaction yields various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. Significantly, one of the compounds synthesized (compound 3w) exhibits up to 100% insecticidal activity against Plutella xylostella, a destructive pest worldwide .
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOBLWLBBFCXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371883 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |
CAS RN |
112055-36-4 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112055-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112055-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.